molecular formula C25H32N2O6 B3950092 N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide oxalate

N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3950092
M. Wt: 456.5 g/mol
InChI Key: VYXQYXBWIOYZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as BEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide oxalate is not fully understood, but it is thought to act on the opioid system in the brain. It has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward. This compound has also been shown to activate the kappa-opioid receptor, which is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is involved in the reward pathway. It has also been shown to increase the release of the stress hormone, corticotropin-releasing factor, which may contribute to its anxiogenic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide oxalate is its high potency and selectivity for the opioid receptors. This makes it a useful tool for studying the opioid system in the brain. However, one of the limitations of this compound is its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for the study of N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide oxalate. One area of research is in the development of new analogs of this compound with improved properties, such as increased solubility and selectivity. Another area of research is in the study of the long-term effects of this compound on the brain, particularly with regards to its potential use in the treatment of drug addiction. Finally, the use of this compound in combination with other drugs, such as antidepressants, may also be an area of future research.

Scientific Research Applications

N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have analgesic and antinociceptive effects in animal models of pain. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.

properties

IUPAC Name

N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.C2H2O4/c1-3-25(17-19-9-5-4-6-10-19)23(26)20-13-15-24(16-14-20)18-21-11-7-8-12-22(21)27-2;3-1(4)2(5)6/h4-12,20H,3,13-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXQYXBWIOYZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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